
6-Chloro-4-(trifluoromethyl)pyridin-2-amine
Overview
Description
6-Chloro-4-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H4ClF3N2 and a molecular weight of 196.56 g/mol . It is characterized by the presence of a chlorine atom, a trifluoromethyl group, and an amine group attached to a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with ethylamine hydrochloride in the presence of sodium hydroxide and dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction is carried out at 130°C for 24 hours, followed by cooling to room temperature and purification through column chromatography.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for large-scale production, such as the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form carbon-carbon and carbon-nitrogen bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl or aryl-amine compounds.
Scientific Research Applications
6-Chloro-4-(trifluoromethyl)pyridin-2-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a key intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2-Amino-6-chloronicotinic acid
- 6-Chloro-4-methoxypyridin-2-amine
- 6-Chloro-4-methylpyridin-2-amine
Comparison: 6-Chloro-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity compared to similar compounds, making it more suitable for certain applications in pharmaceuticals and agrochemicals.
Biological Activity
6-Chloro-4-(trifluoromethyl)pyridin-2-amine is a synthetic organic compound notable for its complex structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups. This compound has garnered attention due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H8ClF3N
- Molecular Weight : 211.6 g/mol
- Structure : The compound features a pyridine ring with a chlorine atom at the 6-position and a trifluoromethyl group at the 4-position.
Enzyme Inhibition
The benzamidine moiety in related compounds suggests that this compound may exhibit significant enzyme inhibitory activity. Specifically, it may inhibit serine proteases, which play crucial roles in various physiological processes. The presence of halogen substituents is believed to enhance binding affinity to target proteins, potentially increasing therapeutic efficacy.
Antimicrobial Activity
Compounds with similar structural features have been studied for their antibacterial properties. For instance, certain pyridine derivatives have shown promising results against Mycobacterium tuberculosis, indicating that this compound could be evaluated for similar activities .
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the electron-withdrawing characteristics of the compound, making it more reactive towards electrophiles and possibly facilitating nucleophilic substitutions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Nucleophilic Substitution : Reaction of chlorinated pyridine derivatives with amines under basic conditions.
- Electrophilic Aromatic Substitution : Utilizing trifluoromethylation reagents to introduce the trifluoromethyl group into the pyridine ring.
Study on Enzyme Inhibition
A study investigating the interaction of similar pyridine derivatives with serine proteases demonstrated that modifications in halogen substitution significantly affected binding affinity and inhibitory potency. The findings suggest that this compound may possess comparable inhibitory effects, warranting further investigation into its therapeutic potential in enzyme modulation.
Antimicrobial Evaluation
Research focused on the antibacterial activity of related compounds revealed that specific structural features, such as the presence of a pyridine ring and halogen substituents, contributed to enhanced antimicrobial properties. This suggests that this compound could be an effective candidate for further studies against resistant bacterial strains .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C8H8ClF3N | Contains a pyridine ring with trifluoromethyl substitution |
Benzamidine | C7H8N2 | Known for protease inhibition; lacks halogen substitutions |
N,N-Dimethylbenzamide | C9H11NO | Similar amide structure but lacks halogen substituents |
Q & A
Q. What are the key physicochemical properties of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine, and how are they experimentally determined?
Basic Question
Key properties include:
- Molecular weight : 196.56 g/mol (C₆H₄ClF₃N₂)
- Density : 1.507 g/cm³
- Boiling point : 252.2°C at 760 mmHg
- Refractive index : 1.501 .
Methodological Answer :
These properties are determined via:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity.
- Mass spectrometry for molecular ion validation.
- X-ray crystallography (e.g., using SHELX software ) for precise structural elucidation.
- Computational validation (e.g., density-functional theory (DFT)) to cross-check experimental data .
Q. What synthetic methodologies are commonly employed for preparing this compound?
Basic Question
Methodological Answer :
A typical route involves nucleophilic substitution on halogenated pyridine intermediates:
Start with a chlorinated pyridine precursor (e.g., 2,6-dichloro-4-(trifluoromethyl)pyridine).
Introduce the amino group via substitution of the 2-chloro position using ammonia or sodium azide under reflux in polar aprotic solvents (e.g., DMF).
Optimize conditions (temperature: 80–120°C; catalysts: CuI/1,10-phenanthroline) to enhance yield .
Purify via column chromatography or recrystallization.
Q. How can density-functional theory (DFT) calculations predict the electronic structure and reactivity of this compound?
Advanced Question
Methodological Answer :
- Use hybrid functionals (e.g., B3LYP ) with basis sets (6-31G*) to optimize geometry and compute:
- Validate with experimental spectroscopic data (e.g., NMR chemical shifts).
Q. What strategies resolve discrepancies between experimental and computational spectroscopic data?
Advanced Question
Methodological Answer :
Cross-validation : Use X-ray crystallography (SHELX ) for definitive bond-length/angle data.
Solvent effects : Re-run DFT calculations with implicit solvent models (e.g., PCM) to match experimental NMR conditions.
Higher-level theory : Apply post-Hartree–Fock methods (e.g., CCSD(T)) for improved accuracy in predicting ¹⁹F shifts .
Purity checks : Confirm sample homogeneity via HPLC and elemental analysis.
Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
Advanced Question
Methodological Answer :
- Electronic effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density at the 4-position and directing electrophilic substitution to the 2- and 6-positions.
- Steric effects : Bulkiness of -CF₃ may hinder reactions at adjacent sites; use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to improve regioselectivity .
- Case study : Suzuki-Miyaura coupling at the 6-chloro position proceeds efficiently with arylboronic acids under Pd(OAc)₂ catalysis .
Q. What analytical techniques are critical for confirming purity and structure?
Basic Question
Methodological Answer :
- HPLC : Quantify purity (>95%) using C18 columns and UV detection.
- Multinuclear NMR : ¹⁹F NMR confirms the -CF₃ group’s integrity (δ ~ -60 ppm).
- Elemental analysis : Verify C/H/N/Cl/F ratios within ±0.3% of theoretical values.
- X-ray diffraction : Resolves ambiguities in regiochemistry (e.g., amino vs. chloro positioning) .
Q. How to optimize reaction conditions for introducing the trifluoromethyl group?
Advanced Question
Methodological Answer :
Reagent selection : Use Togni’s reagent or Umemoto’s reagent for direct trifluoromethylation.
Catalysis : Employ Cu(I)/phenanthroline or photoredox catalysts for radical-based pathways.
Solvent optimization : Use DMF or acetonitrile for high dielectric constant and stability.
Temperature control : Maintain 60–100°C to balance reaction rate and side-product formation .
Properties
IUPAC Name |
6-chloro-4-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-4-1-3(6(8,9)10)2-5(11)12-4/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREQAXQASINAFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553846 | |
Record name | 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34486-23-2 | |
Record name | 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-4-(trifluoromethyl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.